molecular formula C8H16N2O B12078396 2-amino-N-(cyclopropylmethyl)butanamide

2-amino-N-(cyclopropylmethyl)butanamide

Cat. No.: B12078396
M. Wt: 156.23 g/mol
InChI Key: NSDRTUSPGROZCE-UHFFFAOYSA-N
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Description

2-amino-N-(cyclopropylmethyl)butanamide is an organic compound that belongs to the class of amides. This compound features a cyclopropylmethyl group attached to the nitrogen atom of the amide, along with an amino group on the butanamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(cyclopropylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with butanamide and cyclopropylmethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Procedure: The butanamide is reacted with cyclopropylmethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as:

    Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger quantities of reactants.

    Automated Purification Systems: Techniques like high-performance liquid chromatography (HPLC) are used for efficient and high-throughput purification.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(cyclopropylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-amino-N-(cyclopropylmethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-(cyclopropylmethyl)butanamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can influence various biochemical pathways, potentially altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(cyclopropylmethyl)acetamide
  • 2-amino-N-(cyclopropylmethyl)propanamide
  • 2-amino-N-(cyclopropylmethyl)pentanamide

Uniqueness

2-amino-N-(cyclopropylmethyl)butanamide is unique due to its specific structural features, such as the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-amino-N-(cyclopropylmethyl)butanamide

InChI

InChI=1S/C8H16N2O/c1-2-7(9)8(11)10-5-6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11)

InChI Key

NSDRTUSPGROZCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1CC1)N

Origin of Product

United States

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